molecular formula C8H8F3NS B2932853 2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline CAS No. 99229-16-0

2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline

Cat. No.: B2932853
CAS No.: 99229-16-0
M. Wt: 207.21
InChI Key: HENBDRLKMRCDES-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aniline (B41778) Chemistry and Thioether Functionalization

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. nih.gov The incorporation of fluorine into the aniline scaffold has become a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.gov Fluorinated anilines often serve as key intermediates in the synthesis of complex heterocyclic structures. mdpi.com

The functionalization of the aniline ring with a thioether group introduces another layer of chemical versatility. Thioethers, and specifically aryl thioethers, are prevalent in a range of biologically active molecules. The synthesis of these compounds often involves the formation of a carbon-sulfur bond, a reaction that has been the focus of extensive methodological development. google.com The specific placement of the thioether at the ortho position to the amino group in 2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline allows for potential intramolecular interactions and offers a unique steric and electronic environment that can influence the molecule's reactivity and properties.

Significance of Trifluoroethyl Sulfanyl (B85325) Moieties in Chemical Synthesis

The synthesis of aryl 2,2,2-trifluoroethyl sulfides can be approached through several methods. One common strategy involves the nucleophilic substitution reaction between a thiophenol and a 2,2,2-trifluoroethylating agent. elte.hu An alternative and widely applicable method is the copper-catalyzed Goldberg-Ullmann coupling reaction, which utilizes aryl iodides and a source of the trifluoroethylthiol, such as 2,2,2-trifluoroethyl thioacetate. elte.huresearchgate.net This latter approach is particularly relevant for the synthesis of this compound, where 2-iodoaniline (B362364) could serve as a potential starting material.

A plausible synthetic route to this compound is outlined below:

Reaction Scheme:

In this proposed synthesis, 2-iodoaniline reacts with S-(2,2,2-trifluoroethyl) ethanethioate in the presence of a copper(I) bromide catalyst and a suitable base, such as benzylamine, which can also serve as the solvent. The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution mechanism to afford the desired product. elte.hu

Overview of Research Trajectories for the Compound Class

The unique structural features of this compound suggest several promising avenues for future research. The presence of the primary amino group and the thioether linkage provides two reactive sites for further chemical elaboration.

One potential research trajectory involves the use of the amino group as a handle for derivatization. For instance, it can undergo diazotization followed by various substitution reactions to introduce a wide range of functional groups. google.com Furthermore, the aniline moiety can participate in condensation reactions with carbonyl compounds to form imines or be utilized in the synthesis of heterocyclic systems like benzothiazoles, which are known to possess diverse biological activities. mdpi.commdpi.com

The thioether sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, thereby providing access to a new class of compounds with potentially altered biological activities and physicochemical properties. These oxidized derivatives are also valuable synthetic intermediates. The trifluoroethyl group is generally stable under many reaction conditions, making it a reliable component for inclusion in more complex molecular architectures.

The exploration of this compound and its derivatives as building blocks in medicinal chemistry is another significant research direction. The combination of the fluorinated moiety and the aromatic amine thioether structure could lead to the discovery of new therapeutic agents.

Compound Information Table

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound99229-16-0C₈H₈F₃NS207.22
2-Iodoaniline615-43-0C₆H₆IN219.02
S-(2,2,2-Trifluoroethyl) ethanethioate383-63-1C₄H₅F₃OS158.14
Copper(I) bromide7787-70-4BrCu143.45
Benzylamine100-46-9C₇H₉N107.15

Representative Spectroscopic Data

While specific experimental spectra for this compound are not widely published in publicly accessible literature, the following table provides predicted and representative spectroscopic data based on the analysis of similar structures.

Spectroscopic TechniquePredicted/Representative Data
¹H NMR δ (ppm): 7.2-7.5 (m, 2H, Ar-H), 6.7-6.9 (m, 2H, Ar-H), 4.2 (br s, 2H, NH₂), 3.4 (q, J = 9.0 Hz, 2H, SCH₂)
¹³C NMR δ (ppm): 148 (C-N), 138 (C-S), 132 (Ar-CH), 128 (Ar-CH), 124 (q, J = 277 Hz, CF₃), 118 (Ar-CH), 115 (Ar-CH), 35 (q, J = 30 Hz, SCH₂)
¹⁹F NMR δ (ppm): -73 (t, J = 9.0 Hz)
Mass Spectrometry (EI) m/z: 207 (M⁺), 125 (M - CH₂CF₃)⁺, 108 (M - SCH₂CF₃)⁺

Properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4H,5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENBDRLKMRCDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 2,2,2 Trifluoroethyl Sulfanyl Aniline and Its Analogues

Conventional Synthetic Routes to 2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline Scaffolds

Traditional synthetic approaches provide foundational methods for accessing the target molecule and its derivatives. These routes often rely on well-established reaction classes, including the derivatization of aniline (B41778), alkylation of thiols, and nucleophilic substitution reactions.

Strategies Involving Aniline Derivatization (e.g., sulfonylation, reduction, alkylation)

Multi-step sequences starting from aniline or its derivatives represent a classic approach to building complex molecules. For the synthesis of fluorinated thioethers of aniline, a common strategy involves the introduction of a sulfur-containing functional group, which is then modified.

One such pathway could theoretically involve the initial sulfonylation of an aniline derivative. This process, however, is less direct for creating a thioether linkage. A more practical, though multi-step, approach might involve protecting the aniline's amino group, introducing a sulfonyl group onto the aromatic ring, reducing it to a thiol, and finally alkylating it. The reduction of a sulfonyl chloride or sulfonic acid to a thiol is a critical step, often accomplished with strong reducing agents. nih.govnih.gov Following the formation of the thiophenol, the final step is S-alkylation. nih.govnih.gov

A hypothetical reaction sequence starting from a protected aniline is outlined below:

Ortho-lithiation and Sulfenylation: A protected aniline (e.g., N-Boc-aniline) is treated with a strong base like n-butyllithium, followed by an electrophilic sulfur source to introduce a thio-functional group at the ortho position.

Deprotection: The protecting group on the nitrogen is removed.

Alkylation: The resulting 2-aminothiophenol (B119425) is then alkylated with a suitable 2,2,2-trifluoroethylating agent.

This method allows for precise control over the substitution pattern on the aniline ring.

Approaches via Thiol Alkylation with Trifluoroethyl Halides or Precursors

A more direct and widely utilized method for synthesizing this compound is the S-alkylation of 2-aminothiophenol. wikipedia.org This nucleophilic substitution reaction involves the deprotonation of the thiol group to form a more nucleophilic thiolate, which then attacks an electrophilic trifluoroethyl source.

The key starting material, 2-aminothiophenol, is commercially available or can be synthesized from precursors like 2-chloronitrobenzene or through the hydrolysis of benzothiazole (B30560). google.com The alkylating agent is typically a 2,2,2-trifluoroethyl halide (e.g., 2,2,2-trifluoroethyl iodide or bromide) or a triflate, which possesses a good leaving group to facilitate the reaction.

The reaction is generally carried out in the presence of a base to deprotonate the thiol. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions, such as N-alkylation.

Table 1: Conditions for S-Alkylation of 2-Aminothiophenol

Alkylating AgentBaseSolventTypical ConditionsNotes
2,2,2-Trifluoroethyl iodidePotassium Carbonate (K₂CO₃)Dimethylformamide (DMF)Room temperature to 60 °CCommon and effective conditions. rsc.orgresearchgate.net
2,2,2-Trifluoroethyl bromideSodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to room temperatureStrong base ensures complete deprotonation of the thiol.
2,2,2-Trifluoroethyl triflateTriethylamine (Et₃N)Dichloromethane (DCM)0 °C to room temperatureHighly reactive alkylating agent allows for milder conditions.

The N-alkylation of aminothiophenols can be a challenging side reaction, but S-alkylation is generally favored due to the higher nucleophilicity of the thiolate anion compared to the aniline nitrogen under basic conditions. rsc.orgresearchgate.net

Reductive Amination and SNAr Reactions for Fluorinated Anilines

Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. researchgate.netrsc.org While not a direct route to the target thioether, it is a key strategy for synthesizing various functionalized aniline derivatives that could serve as precursors. researchgate.netrsc.org For instance, a ketone or aldehyde containing a trifluoroethylthio group could be reacted with ammonia (B1221849) or a protected amine, followed by reduction, to form a fluorinated amine scaffold.

Nucleophilic Aromatic Substitution (SNAr) offers another pathway. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. nih.gov For the synthesis of this compound analogues, an SNAr reaction could be envisioned where a suitably activated aromatic ring (e.g., a dinitro-substituted benzene (B151609) with a good leaving group) reacts with a trifluoroethylthiolate nucleophile. nih.govsemanticscholar.org

The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; strong electron-withdrawing groups ortho or para to the leaving group are typically required to activate the substrate for nucleophilic attack. ntnu.notum.de

Synthesis from 2-Chloro-3-trifluoromethyl Aniline Precursors

An alternative synthetic route starts with a differently substituted aniline, such as 2-chloro-3-trifluoromethylaniline. This approach leverages the existing trifluoromethyl group and introduces the desired sulfur linkage in a subsequent step. A patented method describes a sequence where 2-chloro-3-trifluoromethylaniline is used as the starting material. google.compatsnap.com

The synthesis involves introducing a methylthio group onto the aniline ring, which then undergoes further transformation. google.compatsnap.com This strategy highlights the use of readily available, though complex, starting materials to access the target structure through a series of controlled chemical modifications.

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition metal catalysis to form C-S and C-N bonds with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have become indispensable tools for constructing molecules like this compound.

Palladium-Catalyzed C-S and C-N Bond Formations

Palladium-catalyzed cross-coupling reactions provide powerful methods for forming both the C-S (thioether) and C-N (aniline) bonds present in the target molecule. northwestern.eduacs.orgacs.org

C-S Bond Formation: The formation of the aryl thioether bond can be achieved through the palladium-catalyzed coupling of an aryl halide (or triflate) with a thiol. In the context of synthesizing the target compound, this would involve coupling 2-haloaniline (e.g., 2-bromoaniline (B46623) or 2-iodoaniline) with 2,2,2-trifluoroethanethiol. This reaction, a variation of the Buchwald-Hartwig amination, is highly effective for creating C-S bonds. rsc.orgnih.gov

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiolate, and finally reductive elimination to yield the aryl thioether product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of these reactions.

C-N Bond Formation: Alternatively, the aniline moiety can be constructed using a palladium-catalyzed C-N coupling reaction, commonly known as the Buchwald-Hartwig amination. beilstein-journals.orgresearchgate.net This approach would involve coupling an aryl halide bearing the trifluoroethylthio group (e.g., 1-bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene) with an ammonia equivalent or a protected amine. These reactions have become a general and reliable method for synthesizing aniline derivatives. northwestern.eduacs.orgacs.org

Table 2: Palladium-Catalyzed Cross-Coupling Strategies

StrategyAryl Halide / TriflateCoupling PartnerCatalyst System (Example)Bond Formed
C-S Coupling2-Bromoaniline2,2,2-TrifluoroethanethiolPd₂(dba)₃ / XantphosAryl-Sulfur
C-N Coupling1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzeneAmmonia or Benzophenone IminePd(OAc)₂ / BINAPAryl-Nitrogen

These transition metal-catalyzed methods offer significant advantages over conventional routes, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. nih.govrjptonline.orgrsc.org

Copper-Mediated/Catalyzed Thioetherification and Trifluoromethylthiolation

Copper-catalyzed reactions are a cornerstone for the formation of carbon-sulfur bonds, providing versatile pathways for synthesizing aryl thioethers and their trifluoromethylated analogues. nih.gov These methods are valued for their cost-effectiveness and functional group tolerance. organic-chemistry.org A common approach involves the cross-coupling of aryl halides with a suitable sulfur source. For instance, CuI, in combination with ligands like ethylene (B1197577) glycol, can effectively couple thiols with aryl iodides, a reaction that notably tolerates the presence of aniline functional groups. nih.gov

In the context of trifluoromethylthiolation, copper catalysis can be used to introduce the SCF₃ group to aromatic systems. One strategy involves a Sandmeyer-type reaction, where aromatic amines are converted into their corresponding trifluoromethylated arenes. beilstein-journals.org Copper-mediated protocols have been developed for this transformation using reagents like TMSCF₃. beilstein-journals.org Another approach is the direct trifluoromethylthiolation of aryl halides. For example, CuBr has been used as a catalyst with 1,10-phenanthroline (B135089) as a ligand for the coupling of aryl bromides and iodides with a trifluoromethylthiolating agent. nih.gov The reaction conditions can be tuned, with solvents like DMF allowing the process to occur even at room temperature. nih.gov

Copper SourceLigand/AdditiveSubstratesKey FeatureReference
CuIEthylene GlycolAryl Iodides, ThiolsTolerates aniline and phenol (B47542) groups. nih.gov
CuBr1,10-PhenanthrolineAryl Bromides/IodidesAssisted by directing groups; can proceed at room temperature in DMF. nih.gov
Copper Powder1,2-Ethanedithiol (catalytic)Aryl Iodides, Na₂S·9H₂ODirect synthesis of aryl thiols without additional bases. organic-chemistry.org
Cu(OTf)₂None specifiedBenzyl (B1604629) Alcohols, ThiolsLewis-acid-mediated Sₙ1-type mechanism. rsc.org

Nickel-Catalyzed Aryl Sulfide (B99878) and Trifluoromethyl Sulfide Synthesis

Nickel catalysis offers a powerful alternative for the synthesis of aryl sulfides, particularly for the activation of less reactive aryl chlorides. acs.org Inexpensive nickel–bipyridine complexes have proven active for the trifluoromethylthiolation of aryl iodides and bromides at room temperature using [NMe₄][SCF₃] as the reagent. acs.orgacs.orgnih.gov This system shows complementary reactivity to copper-based methods, often performing better for electron-rich aryl halides. acs.org

A significant advancement in this area is the development of catalyst systems capable of activating aryl chlorides. The use of a nickel catalyst with a bidentate phosphine (B1218219) ligand featuring a wide bite angle, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), has been successful for the trifluoromethylthiolation of aryl and heteroaryl chlorides. acs.orgresearchgate.net This reactivity contrasts with N-derived ligands like bipyridine, which are effective for aryl iodides and bromides but not chlorides. researchgate.netnih.gov The choice of ligand is therefore critical in determining the substrate scope of the nickel-catalyzed reaction.

Nickel PrecursorLigandSubstratesKey FeatureReference
Ni(cod)₂BipyridineAryl Iodides/BromidesEffective at room temperature; favors electron-rich arenes. acs.orgacs.org
Ni(cod)₂dppfAryl ChloridesEnables the activation of typically less reactive C-Cl bonds. acs.orgresearchgate.net
NiBr₂·(glyme)PhenanthrolineAryl Boronic Acids, DABSORedox-neutral synthesis of sulfinates, precursors to other sulfur groups. acs.org
Ni(II) saltDiphenylphosphinoferroceneFluoroalkyl ThioestersDecarbonylative route to fluoroalkyl thioethers. nih.gov

Biocatalytic and Chemoenzymatic Transformations

Enantioselective N-H Bond Insertion in Trifluoromethyl Amine Synthesis

Biocatalysis presents a sustainable and highly selective approach for synthesizing complex molecules. nih.gov In the realm of trifluoromethylated amine synthesis, engineered enzymes have been developed to catalyze asymmetric N-H carbene insertion reactions. acs.orgnih.gov Specifically, variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus have been engineered to produce enantioenriched α-trifluoromethyl amines. nih.govnih.govresearchwithrutgers.com

This strategy involves the reaction of an amine with a diazo compound, such as benzyl 2-diazotrifluoropropanoate, which serves as a carbene donor. nih.govacs.org Through a combination of protein and substrate engineering, this biocatalytic system can achieve high yields (up to >99%) and excellent enantiomeric ratios (up to 95:5 er). nih.govacs.orgnih.gov A key advantage of this method is its applicability to a wide range of aryl amine substrates. acs.orgnih.gov Furthermore, by tuning the diazo reagent, the enantioselectivity of the enzyme can be inverted, providing access to the opposite enantiomer of the product with high selectivity (up to 99.5:0.5 er). acs.orgnih.govrochester.edu This chemoenzymatic approach provides a valuable route to chiral α-trifluoromethylated amines, which are important pharmacophores. nih.govacs.org

Mechanistic Investigations of Key Synthetic Transformations

Oxidative Addition and Reductive Elimination Pathways in Catalytic Cycles

The mechanism of nickel-catalyzed cross-coupling reactions is often described by a catalytic cycle involving oxidative addition and reductive elimination steps. youtube.com In the synthesis of aryl trifluoromethyl sulfides, two main pathways have been investigated: a classical Ni(0)/Ni(II) cycle and a Ni(I)/Ni(III) cycle. rsc.org For the trifluoromethylthiolation of aryl halides with [NMe₄][SCF₃], density functional theory (DFT) studies suggest that a Ni(I)/Ni(III) catalytic cycle provides a better explanation for the experimental observations, including the low reaction barrier that permits the reaction to proceed at room temperature for aryl iodides. rsc.org The active Ni(I) catalyst is proposed to be generated from the initial nickel species through a process involving a halogen atom transfer from the aryl halide. rsc.org

However, for the trifluoromethylthiolation of aryl chlorides using a (dppf)Ni catalyst, computational and experimental data support a Ni(0)/Ni(II) cycle. acs.orgresearchgate.net The cycle begins with the oxidative addition of the aryl chloride to the Ni(0) center, followed by transmetalation with the trifluoromethylthiolate source and subsequent reductive elimination to form the C-S bond and regenerate the Ni(0) catalyst. acs.org In some systems, Ni(I) species have been identified as off-cycle catalyst deactivation products rather than key intermediates. nih.govresearchgate.net

Role of Ligands and Additives in Catalytic Efficiency and Selectivity

Ligands and additives play a crucial role in modulating the reactivity and selectivity of transition-metal catalysts. In nickel-catalyzed trifluoromethylthiolation, the choice of ligand is paramount. For the activation of aryl chlorides, bidentate phosphine ligands with wide bite angles, such as dppf, are effective. acs.orgresearchgate.net These bulky ligands create a more reactive catalyst resting state, [(P–P)Ni(cod)], compared to ligands with smaller bite angles that form a less reactive Ni(P–P)₂ species. acs.orgresearchgate.net The dissociation of a ligand to open a coordination site for oxidative addition is more energetically favorable from the [(dppf)Ni(cod)] complex. acs.org

In contrast, nitrogen-based ligands like bipyridine are effective for the coupling of aryl iodides and bromides but fail to activate aryl chlorides. nih.gov Mechanistic studies suggest that N-derived ligands favor a productive Ni(I)/Ni(III) cycle, whereas with P-derived ligands, the formation of Ni(I) can be detrimental to the desired catalytic pathway. nih.govacs.org

Additives can also significantly enhance catalytic activity. In the Ni/dppf system for aryl chloride activation, the addition of acetonitrile (B52724) (MeCN) as a traceless additive leads to increased catalytic activity. acs.org Computational and experimental data suggest that MeCN facilitates the in situ formation of a more reactive [(dppf)Ni(MeCN)] catalyst, which undergoes oxidative addition more readily. acs.org Similarly, in copper-catalyzed systems, additives like ethylene glycol are thought to act as ligands, stabilizing the copper catalyst during the reaction cycle. nih.gov

Studies on Reversibility and Turnover-Limiting Steps

Detailed mechanistic studies, including kinetic analyses to determine the reversibility and turnover-limiting steps for the direct synthesis of this compound, are not extensively documented in publicly available scientific literature. The synthesis of this compound and its analogues typically involves the S-trifluoroethylation of 2-aminothiophenol or a related precursor. General principles of nucleophilic substitution reactions suggest that the formation of the carbon-sulfur bond is the key step. However, without specific experimental or computational studies, a definitive analysis of the reaction's reversibility and the precise turnover-limiting step remains speculative.

In analogous S-alkylation reactions involving thiols, the turnover-limiting step is often the nucleophilic attack of the thiolate anion on the alkylating agent. The reversibility of such reactions is generally low, especially when a good leaving group is involved, as the resulting thioether is a thermodynamically stable product.

For the synthesis of aryl 2,2,2-trifluoroethyl sulfides, copper-catalyzed methods have been employed, such as the reaction of aryl iodides with 2,2,2-trifluoroethyl thioacetate. In such catalytic cycles, the turnover-limiting step could be the reductive elimination from the copper center to form the C-S bond or an earlier step like oxidative addition of the aryl iodide to the copper catalyst. These steps are generally considered irreversible under the reaction conditions.

Further research, including kinetic studies, isotope labeling experiments, and computational modeling, would be necessary to elucidate the specific reversibility and turnover-limiting steps in the synthesis of this compound. Such studies would provide valuable insights for optimizing reaction conditions and improving the efficiency of the synthesis.

Reactivity Profiles and Mechanistic Studies of 2 2,2,2 Trifluoroethyl Sulfanyl Aniline Derivatives

Reactivity at the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the benzene (B151609) ring and the amino group (-NH2), is the primary site for many characteristic reactions of aromatic amines.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aniline and its derivatives. byjus.com The outcome of such reactions on 2-[(2,2,2-trifluoroethyl)sulfanyl]aniline is governed by the directing effects of both the amino and the trifluoroethyl sulfanyl (B85325) groups.

The amino group (-NH2) is a powerful activating group and is strongly ortho-, para-directing due to its ability to donate its lone pair of electrons into the aromatic π-system. byjus.com This donation increases the electron density at the positions ortho and para to the amine, making them more susceptible to attack by electrophiles. byjus.com

Common electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and acylation. byjus.com Due to the high reactivity of the aniline ring, these reactions can sometimes lead to polysubstitution or oxidation, especially under harsh conditions. scribd.com To achieve monosubstitution and prevent unwanted side reactions, the amino group is often protected, for example, through acetylation to form an acetanilide. scribd.comgoogle.com This protection moderates the activating effect of the amine and introduces steric hindrance, often favoring para-substitution. google.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Anilines

Reaction Reagent(s) Typical Product(s) Notes
Bromination Bromine water (Br₂) 2,4,6-Tribromoaniline byjus.com Reaction is rapid and often leads to polysubstitution without protection. researchgate.netgoogle.com
Nitration HNO₃ / H₂SO₄ Mixture of o-, m-, and p-nitroaniline byjus.comyoutube.com Direct nitration can lead to oxidation and formation of a significant amount of the meta-isomer due to the formation of the anilinium ion in acidic media. byjus.comresearchgate.net
Acylation (Friedel-Crafts) Acyl chloride / Lewis Acid (e.g., AlCl₃) p-Aminoacetophenone The free amino group complexes with the Lewis acid, deactivating the ring. The reaction is typically performed on the protected acetanilide. google.com

| Sulfonation | Fuming H₂SO₄ | p-Aminobenzenesulfonic acid (Sulfanilic acid) byjus.comscribd.com | The reaction proceeds via the anilinium salt. byjus.com |

Nucleophilic Reactivity and Derivatization of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. libretexts.orgmsu.edu This nucleophilicity allows for a wide range of derivatization reactions at the amine functionality, which are crucial for the synthesis of more complex molecules.

Key derivatization reactions include N-alkylation, N-acylation, and the formation of sulfonamides. libretexts.org

N-Acylation: The amine readily reacts with acid chlorides or anhydrides to form stable amide derivatives. This reaction is often used as a protecting strategy for the amino group during other transformations. google.com

N-Alkylation: Direct reaction with alkyl halides can lead to mono- and poly-alkylated products. The reaction produces an acid byproduct that can protonate the starting amine, reducing its nucleophilicity. libretexts.orgmsu.edu

Sulfonamide Formation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields sulfonamides. libretexts.orgmsu.edu This reaction forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edu

N-Arylation: The amine can participate in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aromatic or heteroaromatic systems, a common strategy in medicinal chemistry for linking molecular fragments. nih.gov

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form diazonium salts. These intermediates are highly versatile and can be converted into a wide array of functional groups (e.g., -OH, -CN, -X, -H).

A notable derivatization is N-trifluoroethylation, where a trifluoroethyl group is attached to the nitrogen. An iron porphyrin-catalyzed method has been developed for the N-trifluoroethylation of various anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. nih.gov This transformation proceeds through a one-pot cascade involving diazotization and N-H insertion. nih.gov

Table 2: Common Nucleophilic Reactions and Derivatizations of the Aniline Amine Group

Reaction Type Reagent(s) Product Type
N-Acylation Acetyl chloride or Acetic anhydride Amide (Acetanilide)
N-Alkylation Methyl iodide Secondary/Tertiary Amine
Sulfonamide Formation Benzenesulfonyl chloride / Base Sulfonamide
Imine Formation Aldehyde or Ketone / Acid catalyst Imine (Schiff Base)

| N-Arylation (SNAr) | Electron-deficient aryl halide (e.g., 2,4-dinitrochlorobenzene) | Diaryl amine |

Transformations Involving the Trifluoroethyl Sulfanyl Group

The -S-CH2CF3 moiety introduces unique reactivity pathways distinct from those of the aniline core. These transformations can involve breaking the carbon-sulfur bonds or altering the oxidation state of the sulfur atom.

Cleavage and Functionalization of the C-S Bond

The carbon-sulfur bonds in aryl sulfides are generally stable. Cleavage of the C(aryl)-S bond or the S-C(alkyl) bond typically requires specific and often harsh reaction conditions. Transition-metal-free strategies for C-S bond cleavage in various organosulfur compounds have been developed, often employing reagents like halogens, oxidants, acids, or bases. rsc.org

For aryl sulfides, C-S bond cleavage can be achieved through methods such as reductive cleavage with alkali metals in liquid ammonia (B1221849) or through transition metal-catalyzed cross-coupling reactions. Mechanistic studies on the C-S bond cleavage in aryl triphenylmethyl sulfide (B99878) radical cations have shown that the stability of the radical cation influences the rate of cleavage. nih.gov Electron-donating groups on the aryl ring stabilize the radical cation and decrease the rate of C-S bond scission. nih.gov In the context of this compound, the presence of the electron-donating amino group would be expected to stabilize the C(aryl)-S bond, making it more resistant to cleavage. Specific methodologies for the selective cleavage and functionalization of the C-S bonds in aryl trifluoroethyl sulfides are not widely reported, representing an area for further investigation.

Oxidation States and Transformations of the Sulfur Atom

The sulfur atom in the trifluoroethyl sulfanyl group exists in the sulfide oxidation state (-2). It can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the electronic and steric properties of the substituent.

Sulfide to Sulfoxide: Oxidation with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), converts the sulfide to a sulfoxide, where the sulfur atom is in a +4 formal oxidation state. The resulting sulfoxide is chiral at the sulfur atom.

Sulfide/Sulfoxide to Sulfone: The use of excess or stronger oxidizing agents converts the sulfide or sulfoxide into a sulfone, where sulfur reaches a +6 formal oxidation state. The sulfonyl group (-SO₂-) is a strong electron-withdrawing group, which would dramatically change the electronic character of the substituent, deactivating the aromatic ring towards electrophilic substitution.

The presence of the electron-rich aniline ring may influence the oxidation reaction, and reaction conditions would need to be carefully controlled to avoid undesired side reactions, such as oxidation of the amino group.

Table 3: Oxidation States of the Sulfur Atom

Compound Type Sulfur Substituent Formal Oxidation State of Sulfur
Sulfide -S-CH₂CF₃ -2
Sulfoxide -S(O)-CH₂CF₃ 0

| Sulfone | -S(O)₂-CH₂CF₃ | +2 |

Cascade and Multicomponent Reactions Incorporating the Compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and purification steps. nih.govscielo.br Anilines are frequently used as key building blocks in a variety of such reactions, particularly for the synthesis of nitrogen-containing heterocycles. nih.govbeilstein-journals.org

Given its bifunctional nature, this compound is a promising candidate for use in these advanced synthetic methodologies. The nucleophilic amine can react with carbonyl compounds to form imines in situ, which can then undergo further transformations. For instance, anilines are known to participate in:

Biginelli-type reactions for the synthesis of dihydropyrimidinones. scielo.br

Synthesis of dihydroquinoline derivatives by reacting with aldehydes and activated carbonyl compounds. nih.gov

Formation of thiazole (B1198619) derivatives in cascade reactions involving enaminones and potassium thiocyanate. nih.gov

Three-component benzannulation reactions to produce complex aniline derivatives. beilstein-journals.org

The presence of the 2-sulfanyl substituent could be leveraged to direct cyclization reactions or to introduce additional functionality. For example, the sulfur atom could potentially coordinate to a metal catalyst or participate in intramolecular cyclization events. While specific examples incorporating this compound into cascade or multicomponent reactions are not prominent in the literature, its structure suggests significant potential for its use in the diversity-oriented synthesis of novel heterocyclic scaffolds.

Ring-Forming Reactions and Heterocycle Synthesis

The structure of this compound, possessing a nucleophilic amino group ortho to a sulfanyl group, is a prime precursor for the synthesis of various sulfur-containing heterocycles. These reactions typically involve the cyclization of the aniline derivative with a suitable coupling partner, leading to the formation of fused ring systems.

One of the most prominent classes of heterocycles accessible from 2-aminothiophenol (B119425) derivatives are phenothiazines. wikipedia.org The synthesis of phenothiazines can be achieved through various methods, including the reaction of 2-aminobenzenethiols with cyclohexanones under transition-metal-free conditions, using molecular oxygen as a hydrogen acceptor. rsc.orgresearchgate.net This approach involves the formation of one C-S and two C-N bonds in a one-pot synthesis. researchgate.net While direct studies on this compound are not extensively documented, its structural analogy to 2-aminobenzenethiol suggests a high potential for participating in similar cyclization reactions to form novel trifluoroethyl-substituted phenothiazine (B1677639) derivatives. nih.govrsc.org

Another important ring-forming reaction for analogous 2-thio-substituted anilines is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govdocumentsdelivered.com In these reactions, the aniline nitrogen acts as a nucleophile, attacking an activated alkyne to form quinoline (B57606) derivatives. The presence of the trifluoroethyl-sulfanyl group in this compound could influence the electronic properties of the aniline ring and, consequently, the efficiency and regioselectivity of such cyclizations.

The following table summarizes representative ring-forming reactions of analogous 2-aminothiophenol derivatives, which can be extrapolated to predict the reactivity of this compound.

Reactants Reagents and Conditions Product Yield
2-Aminobenzenethiol, CyclohexanoneO2, Toluene, 120 °C1,2,3,4-Tetrahydrophenothiazine85%
N-(2-iodophenyl)acetamide, Potassium thiocyanateCuI, DMEDA, K2CO3, Toluene, 110 °C2-Acetamidophenylthiocyanate82%
2-Alkynylthioanisolep-Toluenesulfonic acid (PTSA), CH2Cl2, rtBenzo[b]thiophene derivative95%

This table presents data from studies on analogous compounds to illustrate potential reaction pathways.

Radical and Photoinduced Reaction Pathways

The presence of the trifluoroethyl group in this compound opens avenues for radical and photoinduced reactions, particularly those involving the generation of fluoroalkyl radicals. These reactions are often initiated by photoredox catalysis and provide efficient methods for the introduction of fluorinated moieties into organic molecules.

Visible-light-promoted radical C-H trifluoromethylation of free anilines has been developed as a powerful tool for the synthesis of trifluoromethyl-substituted anilines. acs.orgnih.govacs.org These reactions typically employ a photocatalyst and a trifluoromethyl source, such as the Togni reagent, to generate trifluoromethyl radicals under mild conditions. acs.orgnih.govacs.org Given that this compound is a free aniline, it is expected to undergo similar C-H trifluoromethylation, likely at the positions ortho and para to the amino group. The directing effect of the amino group and the electronic influence of the trifluoroethyl-sulfanyl substituent would play a crucial role in determining the regioselectivity of this transformation.

Furthermore, radical fluoroalkylation processes are not limited to trifluoromethylation. The trifluoroethyl group itself can be involved in or influence such reactions. Studies on sulfur-based organofluorine reagents have shown that various fluoroalkyl radicals can be generated and utilized in additions to alkenes and other unsaturated systems. sioc.ac.cn

The table below provides examples of visible-light-promoted trifluoromethylation of aniline derivatives, which serve as a model for the expected reactivity of this compound.

Substrate CF3 Source Photocatalyst Solvent Yield of Trifluoromethylated Product
AnilineTogni Reagent IIRu(bpy)3Cl2CH3CN82%
4-MethylanilineTogni Reagent IIRu(bpy)3Cl2CH3CN75%
4-BromoanilineTogni Reagent IIRu(bpy)3Cl2CH3CN68%

This table is based on data from visible-light-promoted trifluoromethylation of free anilines and is intended to be illustrative.

Many of the photoinduced radical reactions proceed through a Single Electron Transfer (SET) mechanism. sioc.ac.cn In the context of the trifluoromethylation of anilines, the excited state of the photocatalyst can be either oxidized or reduced by a reaction component, initiating a radical cascade. For instance, in a typical photoredox cycle, the excited photocatalyst can abstract an electron from the aniline substrate to form a radical cation. This radical cation can then react with the trifluoromethyl source to yield the trifluoromethylated product after a series of steps.

Alternatively, the excited photocatalyst can interact with the trifluoromethyl source to generate a trifluoromethyl radical directly. This highly electrophilic radical can then add to the electron-rich aniline ring. The resulting radical intermediate is subsequently oxidized to the final product, regenerating the ground-state photocatalyst. The feasibility of either pathway depends on the redox potentials of the substrate, the photocatalyst, and the trifluoromethylating agent. The presence of the sulfur atom in this compound could also influence the SET process due to its potential to be oxidized.

Advanced Characterization Techniques for Structural Elucidation and Conformational Analysis of 2 2,2,2 Trifluoroethyl Sulfanyl Aniline Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most crucial insights into the molecular structure of 2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline.

The ¹H NMR spectrum is expected to display distinct signals for the aromatic protons, the amine (–NH₂) protons, and the methylene (B1212753) (–CH₂) protons of the trifluoroethyl group. The four protons on the aniline (B41778) ring will appear as a complex multiplet pattern in the aromatic region (typically δ 6.5–7.5 ppm) due to ortho, meta, and para spin-spin coupling. The signal for the –NH₂ protons would likely appear as a broad singlet, the chemical shift of which is sensitive to solvent and concentration. The methylene protons adjacent to the sulfur atom are anticipated to resonate as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the sulfur substituent. The carbon attached to the sulfur (C-S) would be significantly shielded. Additionally, two signals corresponding to the aliphatic –CH₂– and –CF₃ carbons are expected. The –CF₃ carbon signal will appear as a quartet due to one-bond coupling with the three fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H 6.5 - 7.5 (m, 4H) 115 - 150
-NH₂ Variable (br s, 2H) -
-S-CH₂ -CF₃ ~3.5 (q, JHF ≈ 9 Hz, 2H) ~35 (q, JCF ≈ 35 Hz)

Predicted values are based on analysis of analogous structures. m = multiplet, br s = broad singlet, q = quartet.

Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for characterization. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong, sharp signals and a wide chemical shift range that minimizes signal overlap. wikipedia.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the –CF₃ group. This signal would appear as a triplet, a result of spin-spin coupling with the two adjacent methylene (–CH₂) protons. The chemical shift for CF₃ groups attached to a sulfur atom typically falls within a well-defined range. ucsb.edu

Table 2: Predicted ¹⁹F NMR Data for this compound

Atom Predicted ¹⁹F Chemical Shift (δ, ppm) Multiplicity Coupling Constant

Chemical shifts are referenced to CFCl₃. Predicted values are based on analysis of analogous structures.

Two-dimensional (2D) NMR experiments are indispensable for confirming structural assignments and probing spatial relationships and dynamics.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, helping to assign their specific positions on the aniline ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons in the molecule (the four aromatic C-H carbons and the –CH₂– group).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting molecular fragments. It would show correlations from the –CH₂– protons to the C-S aromatic carbon and the –CF₃ carbon, confirming the thioether linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Overhauser Effect Spectroscopy (HOESY): These techniques detect through-space interactions. A NOESY experiment could reveal spatial proximity between the –CH₂– protons and the proton at the C6 position of the aniline ring, providing insights into the preferred conformation around the C-S bond. A ¹H-¹⁹F HOESY would confirm the spatial relationship between the fluorine atoms and nearby protons.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is used to measure the translational diffusion of molecules, which relates to their size and shape. For a pure sample, this technique would show all proton signals aligned at a single diffusion coefficient, confirming they belong to the same molecule and providing an estimate of its hydrodynamic radius.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound, with a molecular formula of C₈H₈F₃NS, the expected monoisotopic mass can be calculated with high precision.

Table 3: HRMS Data for this compound

Formula Calculated Monoisotopic Mass [M]

In addition to providing the molecular formula, HRMS combined with tandem mass spectrometry (MS/MS) can elucidate fragmentation pathways, which further supports the proposed structure. Common fragmentation patterns for this molecule would likely involve the cleavage of the C-S or S-CH₂ bonds. The loss of a •CF₃ radical or the neutral loss of SO₂ are also plausible fragmentation pathways observed in related sulfur- and fluorine-containing aromatic compounds. miamioh.edunih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

The FT-IR spectrum of this compound would be dominated by strong absorptions corresponding to the N-H stretching of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region) and the extremely intense C-F stretching vibrations of the trifluoromethyl group (around 1100-1300 cm⁻¹).

The Raman spectrum would also show these vibrations but is often more sensitive to non-polar bonds. Therefore, the C-S stretching vibration and the aromatic C=C stretching modes might be more prominent in the Raman spectrum. nih.gov

Table 4: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected FT-IR Intensity Expected Raman Intensity
N-H Stretch 3300 - 3500 Medium-Strong Medium
Aromatic C-H Stretch 3000 - 3100 Medium Strong
Aliphatic C-H Stretch 2850 - 2960 Medium Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Strong Strong
C-F Stretch 1100 - 1300 Very Strong Medium

Theoretical and Computational Chemistry Approaches to 2 2,2,2 Trifluoroethyl Sulfanyl Aniline Systems

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of moderate size like 2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline. rsc.org DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution and energy of electrons within the molecule (electronic structure). researchgate.netresearchgate.net

For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would predict key geometrical parameters. researchgate.net These include the bond lengths and angles of the aniline (B41778) ring, the pyramidalization of the amino group, and the conformational preferences of the trifluoroethylsufanyl side chain. The presence of the electron-withdrawing trifluoromethyl group and the sulfur atom is expected to influence the geometry and electronic properties of the aniline ring. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a critical application of electronic structure analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and shapes of these orbitals are fundamental in predicting a molecule's reactivity, electronic spectra, and ionization potential. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the lone pairs of the nitrogen and sulfur atoms, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, would likely be distributed across the aromatic ring, with significant contributions from the trifluoromethyl group, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties for Aniline Derivatives (Illustrative Data)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Aniline-5.15-0.184.97
3-(Trifluoromethyl)aniline-5.78-0.854.93
4-Fluoroaniline-5.32-0.295.03

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This approach is particularly useful for quantifying and understanding intermolecular and intramolecular interactions, such as hyperconjugation and hydrogen bonding. mdpi.com

In the context of this compound, NBO analysis would elucidate the nature of electron delocalization from the nitrogen and sulfur lone pairs into the aromatic ring's antibonding orbitals (π*). It would also quantify the strength of the electron-withdrawing effect of the trifluoromethyl group. These interactions, often described in terms of stabilization energies (E(2)), are crucial for understanding the molecule's conformational stability and reactivity patterns.

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Substituted Aniline System
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C1-C2)35.5
LP(1) Nπ(C5-C6)38.2
π(C1-C2)π*(C3-C4)18.9

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational chemistry provides powerful tools for mapping out the entire energy landscape of a chemical reaction, identifying reactants, products, intermediates, and the transition states that connect them. scielo.brsmu.edu This is invaluable for understanding reaction mechanisms, predicting reaction rates, and explaining selectivity. For reactions involving this compound, such as C-S bond formation or functionalization of the aniline ring, transition state modeling is key. researchgate.net

Nickel-catalyzed cross-coupling reactions are a common method for forming C-S bonds. researchgate.net Computational modeling is instrumental in elucidating the complex catalytic cycles of these reactions. nih.gov For instance, in a nickel-catalyzed synthesis of a molecule like this compound, DFT can be used to investigate the feasibility of different catalytic cycles, such as a Ni(I)/Ni(III) or a Ni(0)/Ni(II) pathway. researchgate.netchemrxiv.org

These studies involve modeling the key steps of the cycle: oxidative addition, transmetalation (if applicable), and reductive elimination. acs.orgprinceton.edu By calculating the activation energies for each step, researchers can determine the operative mechanism, the resting state of the catalyst, and the roles of various ligands and additives. rsc.orgacs.orgacs.org For example, computational studies have shown that for certain cross-coupling reactions, a Ni(I)/Ni(III) cycle, which may involve single-electron transfer (SET) processes, is more favorable than the traditional Ni(0)/Ni(II) pathway. nih.govchemrxiv.org

Table 3: Representative Calculated Free Energy Barriers (ΔG‡, kcal/mol) for Key Steps in Nickel-Catalyzed C-X Coupling Cycles
Catalytic Cycle StepNi(0)/Ni(II) PathwayNi(I)/Ni(III) Pathway
Oxidative Addition15.212.8
Reductive Elimination21.518.7

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be used to confirm the structure of a synthesized molecule or to assign experimental spectra. mdpi.com DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method for NMR, are widely used to calculate chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. nih.govnih.gov

For this compound, DFT calculations would predict a unique set of NMR chemical shifts for the aromatic protons and carbons, influenced by the electronic effects of both the amino and the trifluoroethylsufanyl groups. youtube.com Similarly, the vibrational frequencies from an experimental IR spectrum can be calculated and compared to the computed spectrum to aid in the assignment of characteristic peaks, such as N-H and C-F stretching vibrations. libretexts.org A strong correlation between the calculated and experimental spectra provides high confidence in the structural assignment of the molecule. nih.govnih.gov

Table 4: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for an Analogous Trifluoromethyl-Substituted Aromatic Compound
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C1148.5150.21.7
C2115.3116.10.8
C3 (CF₃-substituted)131.8132.50.7
C4119.0119.90.9

Strategic Research Applications and Broader Synthetic Utility of 2 2,2,2 Trifluoroethyl Sulfanyl Aniline in Chemical Science

Role as a Precursor and Building Block in Organic Synthesis

The chemical architecture of 2-[(2,2,2-trifluoroethyl)sulfanyl]aniline, featuring a primary aromatic amine, a flexible thioether linkage, and a potent trifluoromethyl group, positions it as a highly versatile and valuable building block in modern organic synthesis. This unique combination of functional groups allows for its participation in a wide array of chemical transformations, serving as a cornerstone for constructing complex molecular frameworks. The nucleophilic amino group and the adjacent reactive C-H bonds of the aniline (B41778) ring are prime sites for cyclization reactions, while the trifluoroethylthio moiety imparts distinct physicochemical properties to the resulting molecules.

Construction of Complex Fluorinated Heterocycles and Derivatives

The strategic placement of the amino and thioether groups in an ortho relationship on the benzene (B151609) ring makes this compound an ideal precursor for the synthesis of fluorinated benzothiazoles and related heterocyclic systems. Benzothiazoles are a prominent class of heterocycles found in numerous biologically active compounds and functional materials. ekb.egekb.eg The classical synthesis involves the condensation of a 2-aminothiophenol (B119425) derivative with various electrophiles like aldehydes, carboxylic acids, or their equivalents. bohrium.comtandfonline.com By analogy, this compound can be employed in similar condensation reactions, leading to the formation of benzothiazole (B30560) derivatives bearing the influential 2,2,2-trifluoroethyl group.

Furthermore, the aniline functionality allows this compound to participate in well-established named reactions for heterocycle synthesis. For instance, the Skraup synthesis, a reaction between an aniline, glycerol, sulfuric acid, and an oxidizing agent, is a classic method for producing quinolines. wikipedia.orgresearchgate.netnih.gov Utilizing this compound in a Skraup or related reaction (like the Doebner-von Miller reaction) would yield novel quinoline (B57606) scaffolds, where the trifluoroethylthio group can significantly modulate the electronic and biological properties of the final molecule. iipseries.orgpharmaguideline.com These synthetic routes open pathways to a diverse library of complex fluorinated heterocycles that are otherwise difficult to access.

Table 1: Potential Heterocyclic Scaffolds from this compound

Target HeterocycleGeneral Reaction TypePotential ReagentsSignificance of Product
Fluorinated BenzothiazolesCondensation/CyclizationAldehydes, Carboxylic Acids, Acyl ChloridesCore structures in medicinal chemistry and material science. ekb.eg
Fluorinated QuinolinesSkraup or Doebner-von Miller ReactionGlycerol, α,β-Unsaturated CarbonylsPrivileged scaffolds in antimalarial and anticancer drug discovery. researchgate.net
Fluorinated BenzimidazolesPhillips CondensationCarboxylic Acids, OrthoestersImportant pharmacophores with a wide range of biological activities.
Fluorinated CarbazolesPalladium-catalyzed Cyclization(Requires prior N-vinylation)Key units in organic electronics and photophysics. nih.gov

Intermediates for Advanced Fluorinated Scaffolds

Beyond its direct use in cyclization reactions, this compound is a critical intermediate for creating more elaborate, advanced fluorinated scaffolds. The primary amino group is a versatile handle that can be readily converted into a diazonium salt. This diazonium intermediate is pivotal in a suite of transformations, most notably the Sandmeyer reaction, which allows for the substitution of the amino group with a wide variety of functionalities including halides (Cl, Br), cyanide, and hydroxyl groups. nih.govwikipedia.orgorganic-chemistry.org

This capability enables the strategic introduction of new reactive centers onto the aromatic ring, transforming the initial building block into a multifunctional scaffold. For example, conversion of the amine to a bromide via a Sandmeyer reaction would yield 1-bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene. This product can then undergo subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity, attaching new aryl, vinyl, or alkynyl groups. This two-step process—diazotization/substitution followed by cross-coupling—provides a powerful and modular approach to advanced scaffolds where the trifluoroethylthio group is retained as a key structural and property-modulating element.

Synthesis of Organofluorine Compounds and Derivatives with Distinct Chemical Properties

The incorporation of the 2,2,2-trifluoroethylthio group (-S-CH₂CF₃) into an aniline framework imparts a unique set of chemical properties that are highly sought after in medicinal chemistry and materials science. The trifluoromethyl (-CF₃) group is a well-known bioisostere for other chemical groups, and its presence can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov

The trifluoromethylthio group (-SCF₃) is one of the most lipophilic substituents used in drug design, with a Hansch-Leo lipophilicity parameter (π) of +1.44. ingentaconnect.com While the trifluoroethylthio group is slightly different, it shares these lipophilicity-enhancing characteristics. This property is crucial for improving the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. Furthermore, the strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug molecule in the body. researchgate.net The synthesis of derivatives from this compound allows chemists to systematically introduce this beneficial fluorinated motif into a wide range of organic compounds, fine-tuning their properties for specific applications.

Table 2: Physicochemical Properties Conferred by the Trifluoroethylthio Group

PropertyEffect of the -SCH₂CF₃ GroupRationale
Lipophilicity (logP)Significant IncreaseThe fluorine atoms are hydrophobic and shield the molecule from polar environments. ingentaconnect.com
Metabolic StabilityEnhancedThe C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450).
Acidity of N-H bondIncreased (pKa lowered)The -SCH₂CF₃ group is electron-withdrawing, which inductively pulls electron density from the aniline ring and the amino group, stabilizing the conjugate base.
Dipole MomentModifiedThe high electronegativity of fluorine atoms creates a strong local dipole, altering the overall molecular polarity.

Contributions to Methodological Advancements in Fluorination and Fluoroalkylation Chemistry

While this compound is primarily a building block, its derivatives hold potential for advancing the methodologies of introducing fluorine and fluoroalkyl groups into molecules. The development of novel, safe, and efficient fluorination and fluoroalkylation reagents is a major focus of modern organic chemistry.

Development of Novel Organofluorine Reagents and Reagent Precursors

The sulfur atom in this compound is a key site for chemical modification that could lead to new reagent classes. Oxidation of the thioether to the corresponding sulfoxide (B87167) or sulfone would generate new chemical entities with altered reactivity. For example, aryl perfluoroalkyl sulfoxides have been shown to undergo sigmatropic rearrangements to form ortho-functionalized thioethers, demonstrating the unique reactivity of these oxidized sulfur species. nih.gov

Furthermore, conversion of the aniline derivative to a sulfonyl fluoride (B91410) could create a novel reagent for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. This area of chemistry relies on the robust and specific reactivity of the -SO₂F group. wur.nl A precursor like this compound could potentially be transformed into a sulfonyl fluoride, providing a new tool for reliably linking molecular fragments in complex synthesis, including in biological and materials contexts.

Exploration in Materials Science Research

The unique properties conferred by the trifluoroethyl group make this compound an attractive monomer for the synthesis of high-performance polymers. The incorporation of fluorine into polymer backbones is a well-established strategy for creating materials with enhanced thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and specific optical and electrical properties. mdpi.com

The aniline functionality provides a direct route for polymerization. Oxidative polymerization of fluorinated anilines can produce polyaniline derivatives. researchgate.netresearchgate.net These materials are of interest as conducting polymers, and the fluorine substituents can be used to tune their solubility, processability, and electronic properties. nih.gov Alternatively, the amino group can participate in condensation polymerization reactions. For example, it can react with diacyl chlorides to form polyamides or with dianhydrides to form polyimides. The resulting fluorinated polymers would be expected to exhibit high thermal stability and resistance to chemical degradation, making them suitable for applications in demanding environments, such as in aerospace, electronics, and protective coatings. chemimpex.com The low surface energy imparted by the fluorinated side chains could also be exploited to create water- and oil-repellent surfaces.

Table 3: Potential Polymer Applications of this compound

Polymer TypeMonomer Functionality UsedCo-monomer ExamplePotential Properties and Applications
Fluorinated PolyanilineOxidative Polymerization of AnilineNone (Homopolymer) or Aniline (Co-polymer)Conducting polymers, sensors, anti-corrosion coatings. researchgate.netnih.gov
Fluorinated PolyamideCondensation with Carboxylic Acid DerivativeTerephthaloyl chlorideHigh-strength, thermally stable fibers (e.g., aramids); specialty engineering plastics.
Fluorinated PolyimideCondensation with DianhydridePyromellitic dianhydride (PMDA)High-temperature dielectrics for microelectronics, aerospace components.
Fluorinated PolyurethaneReaction with Isocyanate (after N-alkylation)Methylene (B1212753) diphenyl diisocyanate (MDI)Weather-resistant and hydrophobic coatings, foams, and elastomers. mdpi.com

Synthesis of Components for Functional Materials (e.g., Ionic Liquids, Dyes)

The aniline moiety within this compound provides a reactive handle for its integration into various functional materials. Its derivatives are being explored as precursors for specialized ionic liquids (ILs) and advanced dyes.

Ionic Liquids: Protic ionic liquids (PILs) can be synthesized through a straightforward acid-base reaction between an aniline derivative and an acid. The properties of the resulting IL, such as its melting point, viscosity, and thermal stability, are highly dependent on the structure of both the cation and the anion. The incorporation of the 2-[(2,2,2-trifluoroethyl)sulfanyl] moiety into an anilinium-based cation is anticipated to impart unique characteristics. The fluorinated group can enhance thermal stability and hydrophobicity, while also influencing the intermolecular interactions within the liquid state. Research into fluorosulfonyl-based anions has shown that fluorination significantly impacts properties like density and viscosity. rsc.org While direct synthesis of ILs from this compound is a specialized area of research, the general methodology for creating anilinium PILs suggests its potential. researchgate.net

Dyes: Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of dyes, including azo dyes and squaraines. rsc.orgepa.gov The amino group of the aniline can be diazotized and coupled with other aromatic systems to create chromophores. The electronic properties of substituents on the aniline ring play a crucial role in determining the color and performance of the resulting dye. The strong electron-withdrawing nature of the trifluoroethyl)sulfanyl group in this compound can significantly influence the electronic transitions within a dye molecule, potentially leading to shifts in absorption and emission spectra. nih.gov This makes its derivatives interesting candidates for creating novel dyes with tailored photophysical properties for applications in textiles, imaging, and materials science. researchgate.net

Functional MaterialPrecursorPotential Properties Conferred by 2-[(2,2,2-Trifluoroethyl)sulfanyl] Moiety
Ionic Liquid 2-[(2,2,2-Trifluoroethyl)sulfanyl]anilinium cationEnhanced thermal stability, modified viscosity, tunable hydrophobicity.
Azo Dye Diazotized this compoundBathochromic or hypsochromic shifts in absorption spectra, improved lightfastness.
Squaraine Dye This compoundAltered electronic structure for near-infrared (NIR) absorption, enhanced two-photon absorption. rsc.org

Development of Ligands for Catalytic Systems (e.g., Pd/NHC complexes)

The field of catalysis has been revolutionized by the development of well-defined metal complexes, with palladium-N-heterocyclic carbene (Pd-NHC) complexes standing out for their remarkable activity and stability in cross-coupling reactions. nih.gov NHC ligands are typically synthesized from precursor imidazolium (B1220033) salts, which can be derived from anilines.

Derivatives of this compound are valuable precursors for creating novel NHC ligands. The synthesis involves the reaction of the aniline with a glyoxal (B1671930) and an aldehyde, followed by cyclization to form the imidazolium salt, the direct precursor to the NHC. The electronic nature of the substituents on the aniline-derived wings of the NHC ligand has a profound impact on the catalytic performance of the corresponding palladium complex. The strong σ-donating ability of NHCs stabilizes the metal center, facilitating key steps in the catalytic cycle like oxidative addition. nih.gov

The presence of the electron-withdrawing 2-[(2,2,2-trifluoroethyl)sulfanyl] group on the NHC ligand can modulate the electronic properties of the palladium center. This can influence the catalyst's activity, selectivity, and stability. For instance, trifluoromethyl-substituted NHC ligands have been successfully incorporated into palladium(II)-allyl complexes, which have shown potent antiproliferative activity against cancer cell lines. nih.gov The synthesis of methylpalladium(II) complexes with pyrimidine-functionalized NHC ligands further demonstrates the versatility of tuning the electronic and steric properties of the ligand to achieve specific catalytic functions. beilstein-journals.org

Catalyst SystemLigand PrecursorRole of this compoundKey Features
Pd-NHC Complex Imidazolium saltForms the N-aryl wingtip of the NHC ligand.Modulates σ-donor capacity of the NHC, influences catalyst stability and activity.
Palladium(II)-allyl Complex N-Trifluoromethyl NHCProvides a fluorinated N-substituent on the carbene.Can enhance biological activity, such as anticancer properties. nih.gov
Methylpalladium(II) Complex Pyrimidine-functionalized NHCPotential for forming part of the NHC backbone.Used in studies of alkane activation and C-H oxidation. beilstein-journals.org

Investigation of Non-linear Optical (NLO) Properties in Fluorinated Derivatives

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, telecommunications, and optical data storage. nih.gov Organic molecules with a "push-pull" electronic structure, featuring an electron-donating group connected to an electron-accepting group through a π-conjugated system, often exhibit significant NLO properties.

The aniline moiety can act as an electron-donating group, and when coupled with a suitable acceptor, can give rise to molecules with large hyperpolarizability values (a measure of NLO activity). The introduction of fluorine-containing substituents, such as the trifluoroethyl)sulfanyl group, can significantly enhance these NLO properties. researchgate.net Fluorine's high electronegativity can increase the molecule's dipole moment and polarizability, which are key factors for a strong NLO response. semanticscholar.org

Computational studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of new molecules. researchgate.net Studies on various fluorinated aniline derivatives have shown a correlation between the molecular structure and the first hyperpolarizability (β). For instance, research on 4-chloro-3-(trifluoromethyl)aniline (B120176) and related compounds has highlighted their potential as NLO materials. semanticscholar.org Derivatives of this compound, by virtue of their inherent asymmetry and the presence of the strongly electron-withdrawing trifluoroethyl group, are promising candidates for investigation as novel NLO materials.

Compound ClassKey Structural Features for NLO ActivityPredicted NLO Properties
Fluorinated Anilines Donor (amino group), π-system (benzene ring), Acceptor (e.g., nitro group, trifluoromethyl group). researchgate.netHigh first hyperpolarizability (β), large dipole moment.
Trifluoromethylanilines Intramolecular charge transfer (ICT), non-zero hyperpolarizability values. researchgate.netPotential for microscopic NLO behavior.
Derivatives of this compound Push-pull system with NH₂ as donor and SCH₂CF₃ influencing acceptor strength.Potentially significant polarizability and hyperpolarizability.

Structure-Activity Relationship (SAR) Studies in Chemical Research

Structure-Activity Relationship (SAR) studies are a critical component of rational drug design and the development of new agrochemicals and materials. SAR involves systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological or chemical activity. This approach allows researchers to identify the key molecular features responsible for a desired effect and to optimize the lead compound's properties.

For aniline derivatives, SAR studies have been extensively conducted in various fields. For example, modifications to the aniline ring in chlorothalonil (B1668833) derivatives have been explored to develop new fungicides, revealing that the electronic properties of substituents play a crucial role in their activity. nih.gov Similarly, SAR studies on trisubstituted isoxazoles have identified potent and selective allosteric ligands for nuclear receptors. dundee.ac.uk

In the context of this compound, SAR studies would involve synthesizing a library of derivatives and assessing their activity in a relevant assay. Modifications could include:

Substitution on the aniline ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at different positions to probe steric and electronic effects.

Alteration of the thioether linkage: Oxidation of the sulfur to a sulfoxide or sulfone, or changing the length of the alkyl chain.

These studies could uncover derivatives with enhanced activity for a specific application, such as improved catalytic efficiency, greater NLO response, or potent biological activity. The insights gained from SAR are invaluable for designing next-generation molecules with optimized performance.

Structural Modification on this compound ScaffoldPotential Impact on ActivityExample from Related Systems
Introduction of electron-withdrawing groups on the phenyl ring May enhance fungicidal activity by altering electronic distribution.A nitro group on the phenyl ring of chlorothalonil-aniline derivatives enhanced fungicidal activity. nih.gov
Introduction of ortho-fluoro substituent Could decrease binding potency due to unfavorable conformations and charge repulsion.Ortho-fluoro substitution on a benzoic acid moiety of an isoxazole (B147169) ligand decreased potency for RORγt. dundee.ac.uk
Replacement of chloro with trifluoromethyl substituent Can be well-tolerated and maintain high binding affinity for biological targets like TSPO.Replacement of a chloro with a trifluoromethyl group in PET radioligands showed negligible impact on TSPO binding affinity. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline under laboratory conditions?

  • Methodological Answer : A common approach involves nucleophilic substitution between 2-aminothiophenol derivatives and 2,2,2-trifluoroethyl halides (e.g., bromide or iodide). For example, reacting 2-aminothiophenol with 2,2,2-trifluoroethyl bromide in anhydrous dimethylformamide (DMF) at 60–80°C under inert atmosphere (N₂/Ar) for 12–24 hours yields the target compound. Catalytic bases like K₂CO₃ or triethylamine enhance reactivity .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) or HPLC (C18 column, acetonitrile/water gradient). Post-synthesis purification typically involves column chromatography or recrystallization from ethanol.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirm the presence of the trifluoroethyl-sulfanyl group (δ ~3.8–4.2 ppm for SCH₂CF₃ protons; δ ~125–130 ppm for CF₃ in ¹³C).
  • FT-IR : Identify N-H stretches (~3350 cm⁻¹ for aniline) and C-F vibrations (~1100–1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₈H₇F₃NS: 218.0352).
  • Elemental Analysis : Ensure ≤0.3% deviation from theoretical C/H/N/S values .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is stable in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol) but may degrade in strongly acidic/basic conditions. Store at –20°C under argon in amber vials to prevent oxidation of the aniline group. Solubility data from analogous sulfanyl-anilines suggest moderate solubility in dichloromethane (≈50 mg/mL) and limited solubility in water (<1 mg/mL) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethyl-sulfanyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The –SCF₃ group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amine. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), pre-functionalization via diazotization (using NaNO₂/HCl) or protection of the amine (e.g., as a Boc derivative) is recommended to avoid side reactions. Kinetic studies show reduced reaction rates compared to non-fluorinated analogs, necessitating higher catalyst loading (5–10 mol% Pd(PPh₃)₄) .

Q. What strategies resolve contradictory data on thermal stability during DSC analysis?

  • Methodological Answer : Discrepancies in melting points (reported 74–78°C in some analogs) may arise from polymorphism or residual solvents. Conduct DSC at slow heating rates (2–5°C/min) under nitrogen. For precise results:

  • Sample Preparation : Recrystallize from ethanol and dry under vacuum (≤0.1 mmHg) for 24 hours.
  • Control Experiments : Compare with TGA to rule out decomposition .

Q. How can computational modeling predict the compound’s bioavailability for drug-intermediate applications?

  • Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to calculate:

  • LogP : Experimental vs. theoretical values (e.g., LogP ≈ 2.1–2.5 for similar sulfanyl-anilines).
  • pKa : The amine group’s basicity (predicted pKa ~4.5–5.0) impacts protonation in physiological conditions.
  • ADMET Profiles : Tools like SwissADME predict moderate permeability (Caco-2) and CYP450 inhibition risks .

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